4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
CAS No.:
Cat. No.: VC13440478
Molecular Formula: C12H21N3O5S3
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N3O5S3 |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
| Standard InChI | InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17) |
| Standard InChI Key | HCRKCZRJWPKOAR-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
Introduction
Chemical Identity and Stereochemical Considerations
The compound’s IUPAC name, 4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide, reflects its fused thieno-thiazine ring system with sulfonamide and alkylamino substituents . The stereochemistry at the C4 position determines its biological activity: the (R)-enantiomer (Brinzolamide) is a clinically approved antiglaucoma agent, while the (S)-enantiomer exhibits distinct pharmacological properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 383.5 g/mol | |
| CAS Number (R-form) | 138890-62-7 | |
| CAS Number (S-form) | 154127-19-2 | |
| Melting Point | 130–134°C | |
| Solubility | DMSO: 77 mg/mL; Water: <1 mg/mL |
The sulfonamide group at C6 and the ethylamino moiety at C4 are critical for binding to carbonic anhydrase II (CA-II), while the 3-methoxypropyl chain enhances lipid solubility for ocular penetration .
Synthesis and Manufacturing
The synthesis involves enantioselective reduction and cyclization strategies. A pivotal intermediate, 3-(bromoacetyl)-2-thiophenesulfonamide, is reduced using chiral catalysts like (+)-DIP-Chloride™ to achieve the desired (R)-configuration . Subsequent cyclization with aqueous NaOH forms the thieno-thiazine core, followed by N-alkylation with 3-bromo-1-methoxypropane .
Key Synthetic Steps:
-
Enantioselective Reduction: Ketone precursors are reduced with borane-oxazaborole complexes to yield chiral alcohols .
-
Cyclization: Base-mediated ring closure forms the dihydrothiazine framework .
-
N-Alkylation: Introduction of the 3-methoxypropyl group optimizes pharmacokinetics .
Industrial production requires stringent control over stereochemistry to avoid impurities like the (S)-enantiomer, which is pharmacologically inactive . Gamma sterilization and lyophilization are employed for sterile formulations .
Pharmacological Profile and Mechanism of Action
As a CA-II inhibitor, the compound reduces intraocular pressure (IOP) by suppressing aqueous humor production in the ciliary epithelium . The mechanism involves binding to the zinc ion in CA-II’s active site, preventing the conversion of to bicarbonate:
Brinzolamide, the (R)-enantiomer, achieves 50% enzyme inhibition at nanomolar concentrations, while the (S)-form shows reduced affinity .
Table 2: Pharmacokinetic Parameters
| Parameter | Value (Brinzolamide) | Source |
|---|---|---|
| (CA-II) | 0.3 nM | |
| Plasma Half-life | 111 days (topical) | |
| Protein Binding | 60% |
Analytical Methods and Detection
Recent advancements in electrochemical sensing enable precise quantification in biological matrices. A mercury chloride–1,10-phenanthroline complex-based sensor detects concentrations as low as 0.01 μmol/L in urine, critical for anti-doping compliance . Square wave voltammetry (SWV) and cyclic voltammetry (CV) validate method robustness .
Industrial and Research Applications
Beyond glaucoma therapy, derivatives are explored for anticonvulsant and anticancer properties . Hybrid molecules combining HS donors with the sulfonamide core show enhanced IOP reduction and neuroprotection in preclinical models .
Recent Research and Future Directions
Studies highlight its potential in doping control due to performance-enhancing effects via pH modulation in muscle tissue . Structural modifications, such as isopropylamino analogues, aim to improve topical bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume